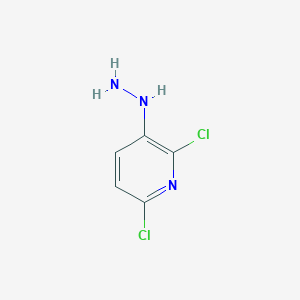

2,6-Dichloro-3-hydrazinylpyridine

Description

Contextualizing Hydrazinylpyridines within Modern Heterocyclic Chemistry

Hydrazinylpyridines are a class of pyridine (B92270) derivatives characterized by the presence of a hydrazine (B178648) (-NHNH2) substituent. This functional group is highly reactive and serves as a key building block in the synthesis of more complex heterocyclic systems. The introduction of a hydrazine group onto a pyridine ring creates a versatile platform for a variety of chemical transformations, including cyclization reactions to form fused ring systems like pyrazoles and triazoles. Pyridine derivatives are recognized as some of the most biologically active heterocyclic compounds, with applications ranging from herbicides and fungicides to anticancer and antimicrobial agents. patsnap.comgoogle.com The Schiff base structure, which can be formed from hydrazones, is considered a vital core in drug discovery. patsnap.com

Historical Development and Initial Explorations of Dichloropyridine Derivatives

The synthesis of dichloropyridine isomers has been a subject of study for many years. A common method for their production involves the direct chlorination of pyridine or pyridine hydrochloride in the liquid phase. googleapis.com However, this approach often results in a mixture of various chlorinated pyridines, necessitating multi-step purification and extraction processes to isolate the desired isomer. googleapis.com Over time, more selective methods have been developed. For instance, 2,3-dichloropyridine (B146566) can be prepared from 3-aminopyridine (B143674) through chlorination, diazotization, and hydrolysis. googleapis.com Another route involves the hydrogenation of 2,3,6-trichloropyridine (B1294687). patsnap.com These advancements have made specific dichloropyridine isomers, such as 2,6-dichloropyridine (B45657), more readily available for further chemical elaboration. psu.edu 2,6-Dichloropyridine itself is a white solid and serves as a precursor to the antibiotic enoxacin, the drug anpirtoline, and the antifungal liranaftate. wikipedia.org

Significance of 2,6-Dichloro-3-hydrazinylpyridine as a Versatile Synthetic Intermediate

While specific research on this compound is not as extensive as for some of its isomers, its structure suggests significant potential as a versatile synthetic intermediate. The presence of two chlorine atoms and a hydrazine group on the pyridine ring offers multiple reactive sites for further functionalization.

The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a variety of heterocyclic systems. For example, the reaction of hydrazinylpyridines with β-ketoesters is a common method for synthesizing pyrazole-fused pyridines. The chlorine atoms, being good leaving groups, can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This multi-functionality makes this compound a valuable building block for creating libraries of novel compounds for biological screening.

The synthesis of related hydrazinopyridines is well-documented. For instance, 2-chloro-6-hydrazinopyridine (B1347180) can be synthesized from 2,6-dichloropyridine by reaction with hydrazine hydrate (B1144303). psu.edu Similarly, 3-chloro-2-hydrazinopyridine (B1363166) is prepared from 2,3-dichloropyridine and hydrazine hydrate. google.comresearchgate.net These established methods provide a basis for the synthesis of this compound from 2,3,6-trichloropyridine.

Table 1: Properties of 2,6-Dichloropyridine

| Property | Value |

| Chemical Formula | C₅H₃Cl₂N |

| Molar Mass | 147.99 g·mol⁻¹ wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 86–89 °C (187–192 °F; 359–362 K) wikipedia.org |

| Boiling Point | 211–212 °C (412–414 °F; 484–485 K) wikipedia.org |

Overview of Research Trajectories and Objectives Pertaining to this compound

Current and future research involving this compound is likely to focus on several key areas. A primary objective is the development of efficient and selective synthetic routes to the compound itself. Optimization of reaction conditions to favor the formation of this specific isomer over others is a crucial step.

A significant research trajectory involves the use of this compound in the synthesis of novel fused heterocyclic systems. The strategic manipulation of its functional groups can lead to the creation of complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives, which have shown biological activity, often involves a hydrazine component. nih.gov

Furthermore, there is an interest in exploring the biological activities of derivatives synthesized from this compound. Given that related pyridine derivatives have shown promise as anticancer, antifungal, and antibacterial agents, it is plausible that novel compounds derived from this precursor could exhibit valuable therapeutic properties. google.com The development of new agrochemicals is another potential application, building on the known use of pyridine derivatives in this sector.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-4-2-1-3(10-8)5(7)9-4/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZXCWRIICWSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1NN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 3 Hydrazinylpyridine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the C-3 position is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. This high nucleophilicity drives a variety of important chemical reactions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The most characteristic reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazones. This reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. wikipedia.org

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hydrazones are often crystalline solids and serve as important intermediates for further synthetic manipulations, including cyclization reactions.

Table 1: Illustrative Condensation Reactions of 2,6-Dichloro-3-hydrazinylpyridine with Carbonyl Compounds

| Carbonyl Compound | Product | Typical Reaction Conditions |

| Acetone | (E)-1-((2,6-dichloropyridin-3-yl)imino)propan-2-one | Ethanol (B145695), reflux |

| Benzaldehyde | (E)-1-((2,6-dichloropyridin-3-yl)imino)phenylmethane | Acetic acid (catalytic), ethanol, reflux |

| Cyclohexanone | (E)-1-((2,6-dichloropyridin-3-yl)imino)cyclohexane | Methanol, room temperature |

Note: The specific products and conditions in this table are illustrative and based on the general reactivity of hydrazines.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine moiety can be readily alkylated or acylated by appropriate electrophiles. N-Alkylation with alkyl halides typically occurs at the terminal nitrogen atom, leading to the formation of substituted hydrazines. Similarly, N-acylation with acyl chlorides or anhydrides yields N-acylhydrazides. These reactions provide a straightforward method for introducing a variety of functional groups onto the hydrazine scaffold.

Cyclization Reactions Involving Hydrazine Nitrogen Atoms

The hydrazine group in this compound is a key precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions often involve the initial formation of a hydrazone, followed by ring closure. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings fused to the pyridine core, resulting in pyrazolo[3,4-b]pyridine derivatives. cdnsciencepub.comnih.gov

A notable example is the reaction of a related compound, 3-chloro-2-hydrazinopyridine (B1363166), with diethyl maleate, which proceeds to form a pyrazolidone derivative. youtube.com By analogy, this compound can be expected to undergo similar cyclizations to afford a variety of fused heterocyclic structures, such as triazolopyridines.

Table 2: Representative Cyclization Reactions

| Reagent | Fused Heterocyclic Product |

| Diethyl malonate | 1-(2,6-dichloropyridin-3-yl)pyrazolidine-3,5-dione |

| Acetylacetone | 1-(2,6-dichloropyridin-3-yl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | 1-(2,6-dichloropyridin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one |

Note: These examples are based on established cyclization methodologies for hydrazinopyridines.

Oxidation Pathways of the Hydrazine Group

The hydrazine moiety is susceptible to oxidation, and the course of the reaction depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of a diazene, which can be a transient species. More vigorous oxidation can result in the cleavage of the C-N bond and the elimination of nitrogen gas, a process known as denitrogenation. rsc.org For instance, the oxidation of hydrazines with agents like cupric or ferric ions can lead to the corresponding hydrocarbon and nitrogen gas. youtube.com In the context of this compound, such a reaction would yield 2,6-dichloropyridine (B45657).

Reduction Reactions to Amino Derivatives

The hydrazine group can be reduced to the corresponding primary amine. This transformation is typically achieved through catalytic hydrogenation, for example, using a palladium or platinum catalyst, or with reducing agents like sodium dithionite. The reduction of this compound would yield 2,6-dichloro-3-aminopyridine, a valuable intermediate in medicinal chemistry and materials science. This conversion of a hydrazine to an amine is a standard synthetic transformation.

Reactivity of the Dichloropyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is further enhanced by the two electron-withdrawing chlorine atoms at the 2- and 6-positions. Consequently, the ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. stackexchange.com

In this compound, the chlorine atoms at the C-2 and C-6 positions are the primary sites for nucleophilic attack. The reactivity of these positions is generally high, allowing for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.gov It has been noted in related systems, such as 2,6-dichloro-3-nitropyridine, that the chlorine atom at the 2-position exhibits greater mobility towards nucleophilic displacement than the one at the 6-position. google.com This suggests a potential for regioselective substitution in this compound under carefully controlled conditions.

The hydrazine substituent at the C-3 position, being an electron-donating group, can modulate the reactivity of the ring towards nucleophilic attack, though the strong activation by the two chlorine atoms and the ring nitrogen remains the dominant factor.

Nucleophilic Displacement of Chlorine Atoms (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electronic nature activates the positions ortho (C2) and para (C4) to the ring nitrogen for nucleophilic aromatic substitution (SNAr). stackexchange.commasterorganicchemistry.com In this compound, both chlorine atoms are situated at these activated positions (C2 and C6), making them susceptible to displacement by various nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a chlorine atom, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom. stackexchange.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Commonly, these reactions may require elevated temperatures to overcome the activation energy associated with the initial disruption of aromaticity. youtube.com The presence of the hydrazinyl group at the C3 position, being an electron-donating group by resonance, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyridine. However, its influence is generally overcome by the strong activation provided by the ring nitrogen and the two chloro-substituents. The reaction can be selective, with one or both chlorine atoms being replaced depending on the stoichiometry and reactivity of the nucleophile used.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the chloropyridine substrate with boronic acids or their esters. For 2,6-dichloropyridines, the site of the initial coupling can be selectively controlled by the nature of other substituents on the ring and the specific catalytic system employed. rsc.orgresearchgate.net Research on 3-substituted-2,6-dichloropyridines has shown that the electronic and steric properties of the C3-substituent, along with the choice of palladium catalyst, ligands, and base, can direct the arylation to either the C2 or C6 position. rsc.org For instance, a trifluoromethyl group at C3 directs the coupling to the C2 position, while a carboxylic acid group can direct the reaction to either C2 or C6 depending on the conditions. rsc.org This tunable reactivity is crucial for the controlled synthesis of complex molecules.

| C3-Substituent | Catalyst/Base/Solvent | Major Coupling Position |

|---|---|---|

| -COOMe | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | C6 |

| -COOH | Pd(OAc)₂ / PPh₃ / Na₂CO₃ / MeOH | C6 |

| -COOH | Pd₂(dba)₃·CHCl₃ / K₂CO₃ / EtOH | C2 |

| -CF₃ | Pd(OAc)₂ / K₃PO₄ / DMF-H₂O | C2 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not prevalent in the literature, the general applicability of the Heck reaction to chloropyridines suggests its utility. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.comlibretexts.org This method offers a pathway to introduce vinyl or substituted vinyl groups at the C2 or C6 positions.

Lithiation and Lithium-Halogen Exchange Reactions

The functionalization of this compound can also be achieved through lithiation, which involves either direct deprotonation of a C-H bond or a lithium-halogen exchange. The regioselectivity of these reactions is dictated by a combination of factors, including the directing ability of the substituents and the ring nitrogen.

The pyridine nitrogen and the hydrazinyl group can direct metalation to adjacent positions. For instance, lithiation of 2,6-difluoropyridine (B73466) with lithium diisopropylamide (LDA) occurs at the C3 position, between the two activating fluoro groups. nih.gov In the case of 2-chloropyridine (B119429), lithiation can be directed to either C3 or C6 depending on the specific lithium amide base used and the reaction conditions. researchgate.netnih.gov

For this compound, several outcomes are possible. The hydrazinyl group could direct lithiation to the C4 position. Alternatively, the strong electron-withdrawing nature of the chlorine atoms makes lithium-halogen exchange a competing and often favorable pathway. Furthermore, deprotonation at the C5 position is also a possibility. The precise outcome would depend heavily on the specific organolithium reagent, temperature, and additives used.

Intramolecular Cyclization and Rearrangement Processes

The true synthetic power of this compound is most evident in its use as a precursor for fused heterocyclic systems. The adjacent positioning of the nucleophilic hydrazinyl group and a reactive chlorine atom provides a classic platform for intramolecular cyclization reactions.

Fischer Indole-Type Cyclizations for Azaindole Formation

The Fischer indole (B1671886) synthesis is a classic method for forming an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. thermofisher.commdpi.com This methodology can be extended to pyridine-containing hydrazines to form azaindoles (pyrrolopyridines). A study on the Fischer indolization of a 2,6-dichloro-substituted phenylhydrazone demonstrated that it proceeds smoothly to yield the corresponding 5,7-dichloroindole in high yield. nih.gov

By analogy, this compound can serve as the hydrazine component for the synthesis of a 4,6-dichloro-1H-pyrrolo[2,3-c]pyridine skeleton. The process would involve:

Condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone.

Acid-catalyzed tautomerization of the hydrazone to its enehydrazine form.

A nih.govnih.gov-sigmatropic rearrangement (the key step of the Fischer synthesis) to form a diimine intermediate. nih.gov

Subsequent intramolecular cyclization and elimination of an ammonia (B1221849) molecule to generate the aromatic azaindole ring system.

Formation of Fused Pyrazolopyridine Systems

The structure of this compound is ideally suited for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This fused heterocyclic system is found in many biologically active compounds. nih.govcdnsciencepub.com A general and effective strategy for constructing this ring system involves the reaction of a 3-hydrazinylpyridine (B1311347) with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction of this compound with a β-ketoester, for example, would proceed by initial condensation between the more reactive ketone carbonyl and the terminal nitrogen of the hydrazinyl group to form a hydrazone. Subsequent intramolecular cyclization would occur through the attack of the other hydrazinyl nitrogen onto the ester carbonyl, followed by dehydration, to form the pyrazole ring. This results in a 1H-pyrazolo[3,4-b]pyridine core bearing the two original chlorine atoms at positions 4 and 6 of the pyridine ring.

| Reactant | Resulting Fused System | General Method |

|---|---|---|

| Aldehyde / Ketone | Pyrrolo[2,3-c]pyridine (Azaindole) | Fischer Indole-Type Synthesis |

| β-Diketone / β-Ketoester | Pyrazolo[3,4-b]pyridine | Knorr Pyrazole Synthesis Analogue |

Mechanistic Insights into Cyclization Cascade Reactions

The formation of fused systems from this compound often involves cascade reactions where several bonds are formed in a single synthetic operation. Understanding the underlying mechanisms is key to controlling the reaction outcomes.

In the formation of pyrazolopyridine systems from a hydrazine and a 1,3-dicarbonyl compound, the mechanism typically begins with the formation of a hydrazone intermediate. youtube.com This is followed by an intramolecular cyclization and dehydration. The regioselectivity of the initial condensation (i.e., which carbonyl group reacts first in an unsymmetrical dicarbonyl compound) and the subsequent cyclization determines the final substitution pattern on the newly formed pyrazole ring. rsc.orgnih.gov For example, reacting this compound with ethyl acetoacetate would likely involve initial hydrazone formation at the ketone, followed by cyclization via nucleophilic attack on the ester carbonyl, leading to a pyrazolone (B3327878) fused to the pyridine ring. Subsequent tautomerization yields the aromatic pyrazolol system. These cascade reactions are highly efficient, building molecular complexity rapidly from simple starting materials.

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. This reduced reactivity is a consequence of the electronegative nitrogen atom, which deactivates the ring by inductively withdrawing electron density. quora.comquora.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, leading to the formation of a pyridinium (B92312) ion. This further deactivates the ring towards attack by electrophiles.

In the case of This compound , the reactivity and regioselectivity of EAS are influenced by the combined electronic effects of the two chloro substituents and the hydrazinyl group.

The two chlorine atoms at positions 2 and 6 are electron-withdrawing groups, which significantly deactivate the pyridine ring towards electrophilic attack. youtube.com This deactivation is a result of both their inductive effect and, to a lesser extent, their resonance effect.

Conversely, the hydrazinyl group (-NHNH₂) at the 3-position is an activating group. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the pyridine ring, increasing its electron density and making it more susceptible to electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the hydrazinyl group. In this specific molecule, these positions correspond to C4 and C5.

Should an electrophilic substitution reaction occur, the position of attack would be directed by the interplay of the substituents. The hydrazinyl group directs incoming electrophiles to the 4 and 5 positions. The deactivating chloro groups at positions 2 and 6 would sterically hinder attack at the adjacent 3-position (which is already substituted) and the 5-position to some extent. Therefore, the most likely position for electrophilic substitution would be the C4 position, followed by the C5 position.

An analogous reaction, the nitration of 2,6-dichloropyridine , requires treatment with nitric acid in the presence of oleum (B3057394) to yield 2,6-dichloro-3-nitropyridine . google.com This demonstrates that electrophilic substitution can occur on a dichlorinated pyridine ring, albeit under forcing conditions, with substitution favoring the 3-position in the absence of other directing groups. In the presence of the activating hydrazinyl group at position 3, the directing influence would shift.

Table of Potential Electrophilic Aromatic Substitution Reactions

| Electrophilic Reagent | Potential Product(s) | Expected Reaction Conditions |

| HNO₃/H₂SO₄ | 4-Nitro-2,6-dichloro-3-hydrazinylpyridine | Harsh (high temperature, strong acid) |

| Br₂/FeBr₃ | 4-Bromo-2,6-dichloro-3-hydrazinylpyridine | Harsh (Lewis acid catalyst) |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid | Harsh (fuming sulfuric acid) |

Structural Elucidation and Conformational Analysis of 2,6 Dichloro 3 Hydrazinylpyridine

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the structure of 2,6-Dichloro-3-hydrazinylpyridine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydrazine (B178648) group. The pyridine ring has two aromatic protons. Due to the asymmetrical substitution, they would appear as two distinct signals, likely doublets, resulting from coupling to each other. The -NH and -NH₂ protons of the hydrazinyl group would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring, as their chemical environments are all unique. The carbons bonded to the chlorine atoms (C2 and C6) would be significantly downfield. The carbon attached to the hydrazinyl group (C3) would also show a characteristic shift, while the remaining carbons (C4 and C5) would resonate at positions typical for a substituted pyridine ring.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.0 - 7.5 | Doublet (d) |

| H5 | 6.8 - 7.2 | Doublet (d) |

| -NH- | Variable (e.g., 4.0 - 5.0) | Broad Singlet (br s) |

| -NH₂ | Variable (e.g., 3.0 - 4.0) | Broad Singlet (br s) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 145 - 150 |

| C4 | 120 - 125 |

| C5 | 115 - 120 |

| C6 | 148 - 153 |

Note: Predicted values are based on typical shifts for substituted pyridines and are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretching: The hydrazinyl group (-NHNH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region.

C=C and C=N Stretching: The aromatic pyridine ring would show a series of absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds.

N-H Bending: The bending vibration of the N-H bond in the hydrazine group would be observed in the 1550-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds would give rise to strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch | Hydrazine (-NHNH₂) | 3200 - 3400 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| N-H Bend | Hydrazine (-NHNH₂) | 1550 - 1650 |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-Cl Stretch | Chloro-substituent | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

The electron ionization (EI) mass spectrum of this compound (molecular formula: C₅H₅Cl₂N₃) would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the initial loss of stable molecules or radicals. Common fragmentation pathways could include the loss of a chlorine atom, the entire hydrazinyl group (-N₂H₃), or cleavage of the N-N bond.

Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 177 | Molecular Ion |

| [M - Cl]⁺ | 142 | Loss of a Chlorine atom |

| [M - N₂H₃]⁺ | 146 | Loss of Hydrazinyl radical |

| [C₅H₃ClN]⁺ | 112 | Further fragmentation |

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound would be significantly influenced by intermolecular forces. The hydrazinyl group is capable of acting as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the lone pairs of the nitrogen atoms).

Bond Length and Angle Analysis

A crystallographic study would yield precise measurements of all bond lengths and angles within the molecule. The bond lengths within the pyridine ring would be expected to be intermediate between typical C-C single and C=C double bonds, characteristic of an aromatic system. The presence of the electron-withdrawing chlorine atoms and the electron-donating hydrazinyl group would likely cause slight distortions in the pyridine ring from a perfect hexagon.

The C-Cl bond lengths would be consistent with those observed in other chloro-substituted aromatic rings. The C-N and N-N bond lengths of the hydrazinyl substituent would provide insight into its electronic interaction with the pyridine ring. The bond angles around the sp² hybridized carbons of the pyridine ring would be approximately 120°, with minor deviations due to substitution.

Conformational Isomerism and Dynamic Behavior

Rotational Barriers and Preferred Conformations of the Hydrazinyl Group

Information regarding the rotational energy barriers around the C-N bond connecting the hydrazinyl group to the pyridine ring is not documented for this compound. Studies on simpler, related molecules like hydrazine have shown the existence of rotational barriers between different conformers (e.g., gauche, anti, and eclipsed forms), which arise from a combination of steric and electronic effects. However, the specific influence of the 2,6-dichloro-substituted pyridine ring on these barriers in the target molecule has not been investigated. Therefore, no data can be presented on the preferred dihedral angles or the energy differences between potential conformers.

Solution-State Conformational Studies

There is a lack of published solution-state conformational studies, such as those employing Nuclear Magnetic Resonance (NMR) spectroscopy, for this compound. Such studies would be essential to determine the dominant conformation(s) in different solvents and to understand the dynamic processes, including the rate of rotation of the hydrazinyl group. Without this experimental data, a conclusive description of the molecule's behavior in solution cannot be provided.

Computational and Theoretical Investigations of 2,6 Dichloro 3 Hydrazinylpyridine

Reaction Mechanism Elucidation through Computational Modeling

Solvation Effects and Explicit Solvent Modeling

No published studies were identified that specifically investigate the solvation effects on 2,6-dichloro-3-hydrazinylpyridine using either implicit or explicit solvent models. Such studies would be valuable for understanding how the surrounding solvent molecules influence the conformational preferences, reactivity, and electronic properties of the compound.

Prediction of Spectroscopic Properties from Theoretical Models

Computational NMR Chemical Shift Prediction

There is no available research detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound. Theoretical NMR calculations, often employing density functional theory (DFT), are a powerful tool for validating experimentally determined structures and for assigning spectral peaks.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Specific theoretical calculations of the vibrational frequencies for the infrared (IR) and Raman spectra of this compound have not been reported in the literature. These calculations are crucial for the interpretation of experimental vibrational spectra, allowing for the assignment of specific vibrational modes to the observed absorption and scattering bands. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations would provide significant insights into the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. Furthermore, these simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's behavior in condensed phases.

Role As a Chemical Building Block and Precursor in Advanced Organic Synthesis

Key Synthon in the Construction of Diverse Heterocyclic Systems

The reactivity of the hydrazine (B178648) group, combined with the presence of the electron-deficient dichloropyridine core, makes 2,6-dichloro-3-hydrazinylpyridine an ideal starting material for building a wide array of fused heterocyclic compounds. The hydrazine moiety can act as a binucleophile, reacting with various electrophiles to form five- or six-membered rings, while the chlorine atoms can be substituted through nucleophilic aromatic substitution, offering further opportunities for molecular diversification.

One of the most common applications of hydrazinylpyridines is in the synthesis of pyrazolopyridines, a class of compounds with significant biological activities. The reaction of this compound with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, provides a direct route to 1H-pyrazolo[3,4-b]pyridines. This condensation reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine core. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with acid or base catalysis to facilitate the cyclization step.

The general scheme for this transformation allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted β-dicarbonyl compounds. This flexibility is crucial for tuning the electronic and steric properties of the final molecules.

Table 1: Examples of Reagents for Pyrazolopyridine Synthesis

| Reagent | Resulting Substituents on Pyrazole Ring |

|---|---|

| Acetylacetone (2,4-pentanedione) | Two methyl groups |

| Ethyl acetoacetate (B1235776) | A methyl group and a carboxylate group |

This method represents an efficient way to access the 5,7-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold, which can then be further functionalized by targeting the chlorine atoms for substitution reactions.

The Fischer indole (B1671886) synthesis is a powerful method for constructing indole rings from arylhydrazines and carbonyl compounds. wikipedia.orgtestbook.com This classic reaction can be adapted to synthesize azaindoles (pyrrolo-pyridines) from hydrazinylpyridines. In the case of this compound, reaction with an appropriate aldehyde or ketone under acidic conditions leads to the formation of a 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole (B17877) derivative).

The mechanism involves the initial formation of a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the key step of the Fischer synthesis) followed by the elimination of ammonia (B1221849) to form the aromatic pyrrole (B145914) ring fused to the pyridine (B92270) core. wikipedia.org The choice of the carbonyl component determines the substitution pattern at the 2- and 3-positions of the resulting azaindole. For instance, using pyruvic acid would introduce a carboxylic acid group at the 2-position. The presence of two chlorine atoms on the starting phenylhydrazine (B124118) can influence the reaction's regioselectivity and yield. nih.gov

Table 2: Carbonyl Compounds for Azaindole Synthesis via Fischer Indolization

| Carbonyl Compound | Resulting Substituents on Pyrrole Ring |

|---|---|

| Acetone | Two methyl groups at position 2 |

| Pyruvic acid | A carboxylic acid group at position 2 |

This synthetic route provides access to a range of substituted 4,6-dichloro-7-azaindoles, which are important scaffolds in medicinal chemistry.

The hydrazine functionality in this compound is a key precursor for the construction of fused five-membered heterocycles containing multiple nitrogen or oxygen atoms.

Triazolopyridines: Fused 1,2,4-triazole (B32235) rings can be formed by reacting the hydrazinylpyridine with one-carbon synthons that also provide a nitrogen atom. For example, reaction with orthoesters in the presence of an acid catalyst, or with cyanogen (B1215507) bromide, can lead to the formation of the corresponding testbook.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridine system. A related approach involves the reaction with carboxylic acids or their derivatives under dehydrating conditions. organic-chemistry.org

Tetrazolopyridines: The synthesis of tetrazolopyridines from this compound can be achieved by diazotization of the hydrazine group with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form an azide (B81097) intermediate. rsc.org This azide can then undergo an intramolecular cyclization onto the pyridine nitrogen to form the fused tetrazole ring, yielding a tetrazolo[1,5-b]pyridine derivative. The equilibrium between the azide and the fused tetrazole can be influenced by the electronic nature of the substituents on the pyridine ring.

Oxadiazolopyridines: Fused oxadiazole rings can be synthesized by reacting the hydrazinylpyridine with reagents that can provide a carbonyl group or its equivalent. For instance, reaction with phosgene (B1210022) or its synthetic equivalents, such as triphosgene (B27547) or carbonyldiimidazole, would lead to the formation of a testbook.comCurrent time information in Bangalore, IN.researchgate.netoxadiazolo[4,3-b]pyridin-3-one.

The synthetic methodologies described above, particularly the formation of pyrazole rings, are instrumental in creating pyridine-containing azoles that are highly valuable as ligands in coordination chemistry. The combination of a pyridine nitrogen and the nitrogen atoms of the attached azole ring(s) creates a multidentate chelation site for metal ions. By carefully designing the synthetic route, it is possible to control the number and orientation of the donor atoms, thus tuning the coordination properties of the resulting ligand. For example, the reaction of this compound with β-diketones yields a pyrazolylpyridine system where the pyridine nitrogen and one of the pyrazole nitrogens are perfectly positioned to form a stable five-membered chelate ring with a metal center.

Precursor to Ligands for Coordination Chemistry

The ability to introduce multiple nitrogen donor atoms in a rigid, pre-organized fashion makes this compound an excellent starting point for the synthesis of complex ligands for various applications in coordination chemistry, including catalysis, materials science, and bioinorganic chemistry.

Polydentate ligands are crucial in stabilizing metal complexes and influencing their reactivity and physical properties. This compound serves as a precursor to such ligands, most notably those based on the 2,6-bis(pyrazolyl)pyridine (bpp) scaffold. Although the starting material itself is a mono-pyrazolylpyridine precursor, it can be envisioned that a related starting material, 2,6-dihydrazinylpyridine, can be readily converted into bpp ligands. mdpi.com

The synthesis involves the reaction of a dihydrazinylpyridine with two equivalents of a β-dicarbonyl compound. This results in the formation of a tridentate ligand with a central pyridine ring flanked by two pyrazole rings. The N,N,N-coordination pocket provided by these ligands is known to form stable complexes with a wide range of transition metals. The substituents on the pyrazole rings, introduced via the choice of β-dicarbonyl compound, can be used to fine-tune the steric and electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

Strategies for Metal-Ligand Chelation

The pyridine nitrogen and the hydrazine group in this compound and its derivatives provide excellent coordination sites for metal ions. This chelating ability is fundamental to the construction of metal complexes with tailored electronic and catalytic properties. jptcp.comnih.govlongdom.org Hydrazone ligands derived from hydrazinylpyridines can act as polydentate chelating agents, forming stable complexes with various transition metals. jptcp.comnih.govlongdom.org

The coordination geometry and stability of these metal complexes are influenced by factors such as the nature of the metal ion and the steric and electronic properties of the ligand. longdom.orgnih.gov For example, 2,6-bis(pyrazolyl)pyridine ligands, which can be synthesized from 2,6-dihydrazinopyridine, form both octahedral and square planar complexes with different transition metals. researchgate.net The ability to fine-tune the coordination environment is crucial for applications in catalysis and materials science.

Table 1: Examples of Metal Complexes with Pyridine-Hydrazone Ligands

| Ligand Type | Metal Ions | Resulting Complex Geometry | Reference |

| Hydrazone of 2-hydroxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate coordination | jptcp.com |

| Hydrazone of salicylaldehyde | Cu(II), Co(II), Fe(II), Ni(II) | Octahedral | nih.govsemanticscholar.org |

| 2,6-bis(3',5'-diphenylpyrazolyl)pyridine | Ru(III), Rh(III) | Octahedral | researchgate.net |

| 2,6-bis(3',5'-diphenylpyrazolyl)pyridine | Pd(II) | Square Planar | researchgate.net |

Development of Precursors for Advanced Organic Materials

The reactivity of this compound extends to the synthesis of precursors for advanced organic materials with specific functional properties.

Monomer Synthesis for Functionalized Polymeric Materials

The hydrazine group and the chloro-substituents on the pyridine ring allow for the incorporation of this molecule into polymeric structures. Functionalized hydrazines serve as precursors to polymeric materials. nih.gov For example, pyridine-containing polymers can be synthesized and subsequently functionalized to create materials with desired properties. mdpi.com The synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives has been reported, leading to materials with potential antimicrobial and fluorescence applications. mdpi.com The ability to introduce specific functionalities through the pyridine building block is a key advantage in designing polymers for targeted applications.

Scaffold for Novel Optoelectronic Building Blocks

Pyridine-based scaffolds are of significant interest in the development of optoelectronic materials due to their inherent electronic properties. nih.govrsc.org The 2,6-bis(arylethynyl)pyridine scaffold, for instance, exhibits conjugation, absorption, and emission properties that are tunable through functionalization. nih.gov While direct synthesis from this compound is not explicitly detailed, its derivatives can serve as foundational structures. For example, pyridine-3,5-dicarbonitrile (B74902) moieties, which can be synthesized from substituted pyridines, are being explored for use in organic light-emitting diodes (OLEDs). nih.gov The strategic modification of the pyridine core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.govrsc.org

Chiral Derivatization and Potential in Asymmetric Synthesis

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. While direct chiral derivatization of this compound is not extensively documented, its functional groups offer pathways for introducing chiral auxiliaries or for participating in asymmetric transformations.

The synthesis of asymmetric 2,6-bis(arylimino)pyridines has been achieved through controlled, stepwise reactions. researchgate.net This demonstrates the potential for creating chiral ligands from pyridine-based precursors. Furthermore, the development of asymmetric synthesis methods, such as the diastereoselective synthesis of cyclopropanes using rhodium-stabilized vinylcarbenoids with a chiral auxiliary, highlights the broader strategies available for creating chiral molecules. nih.gov The hydrazine moiety of this compound could potentially be reacted with chiral carbonyl compounds to form chiral hydrazones, which could then be used as ligands in asymmetric catalysis or as intermediates in the synthesis of enantiomerically pure compounds.

Future Research Directions for this compound: A Roadmap for Innovation

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. ias.ac.inbeilstein-journals.orgnih.gov Within this vast chemical family, this compound stands out as a promising yet underexplored building block. Its distinct arrangement of chloro, hydrazinyl, and pyridine ring functionalities offers a rich playground for synthetic innovation and the development of novel complex molecules. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this intriguing compound.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dichloro-3-hydrazinylpyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or hydrazine coupling. Microwave-assisted synthesis (MAS) is effective for accelerating reactions and improving regioselectivity. For example, microwave irradiation (100–150°C, 30–60 min) can enhance the coupling of hydrazine derivatives to dichloropyridine scaffolds, achieving yields >80% . Traditional reflux methods (24–48 hrs in ethanol/water) may yield 60–70% but require longer reaction times. Key reagents include hydrazine hydrate and 2,6-dichloropyridine precursors. Optimizing stoichiometry (1:1.2 molar ratio of hydrazine to pyridine) and pH (neutral to slightly basic) minimizes side products like dihydrazinyl derivatives .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming hydrazinyl (-NH-NH) and pyridine ring substitution patterns. Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while hydrazinyl protons resonate at δ 3.5–5.0 ppm. -NMR can resolve tautomerism ambiguities .

- X-Ray Crystallography : SHELX software (e.g., SHELXL-2018) is widely used for structure refinement. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Example parameters: space group P, R-factor <0.05 .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for CHClN: 193.98) confirms molecular integrity .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism in this compound?

Methodological Answer:

Tautomerism between hydrazine-hydrazone forms can lead to split peaks or unexpected multiplicities. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C, 0°C, and −40°C to observe dynamic equilibria. Slow exchange regimes at low temperatures may resolve overlapping signals .

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric energy differences. Compare computed -NMR shifts with experimental data to identify dominant tautomers .

- Isotopic Labeling : Introduce -labeled hydrazine to track nitrogen environments via -HMBC .

Advanced: What strategies enable selective functionalization of the pyridine ring while preserving the hydrazinyl group?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the hydrazinyl group with Boc (tert-butyloxycarbonyl) before electrophilic substitution (e.g., nitration, halogenation). Deprotect with TFA (trifluoroacetic acid) post-reaction .

- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position. Ensure anhydrous conditions (e.g., DMF, 80°C) and Pd(PPh) as a catalyst .

- Microwave-Assisted Functionalization : Achieve regioselective C-H activation at the 4-position using Ir or Rh catalysts under MAS (120°C, 20 min) .

Advanced: How can crystallographic data elucidate intermolecular interactions influencing the compound’s stability?

Methodological Answer:

- Hydrogen Bond Analysis : SHELXL-generated H-bond tables (e.g., D-H···A distances and angles) reveal stabilizing interactions. For example, N-H···Cl (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å) contribute to lattice stability .

- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts. A high %Cl···H/N interactions (>25%) indicates halogen bonding dominance .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (T >200°C) with H-bond network robustness .

Basic: How do hydrochloride salt forms impact the solubility and bioavailability of this compound?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Example solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 25–30 |

| Ethanol | 50–55 |

| DMSO | >100 |

Bioavailability studies in PBS (pH 7.4) show 80–85% dissolution within 2 hrs. Salt formation also improves crystallinity, aiding purification .

Advanced: What experimental designs are optimal for studying the compound’s biological activity against enzyme targets?

Methodological Answer:

- Kinetic Assays : Use stopped-flow UV-Vis spectroscopy to monitor enzyme inhibition (e.g., tyrosine kinase). IC values are derived from dose-response curves (0.1–100 µM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Focus on interactions with active-site residues (e.g., Asp86, Lys183) .

- Mutagenesis Studies : Replace key residues (e.g., Ala-scanning) to validate docking results. Compare inhibition constants (K) of wild-type vs. mutant enzymes .

Data Contradiction Analysis Example

Scenario: Conflicting IC values reported in two studies (Study A: 1.2 µM; Study B: 5.8 µM).

Resolution Steps:

Assay Conditions : Compare buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. native) .

Compound Purity : Verify HPLC purity (>98%) and salt form (free base vs. hydrochloride) .

Statistical Significance : Apply Student’s t-test (p <0.05) to determine if differences are systematic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.